molecular formula C17H15NO3S B12588688 5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one CAS No. 647828-98-6

5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one

Cat. No.: B12588688
CAS No.: 647828-98-6
M. Wt: 313.4 g/mol
InChI Key: YJZTUBHAJRSHEM-UHFFFAOYSA-N
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Description

5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with acetyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thienopyridine intermediates under specific conditions. For instance, the reaction may involve the use of acetyl chloride, methoxybenzaldehyde, and methylthienopyridine in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyridine derivatives.

    Substitution: Various substituted thienopyridine compounds depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular pathways and targets would depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives

Uniqueness

5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one stands out due to its unique thienopyridine core, which imparts distinct electronic and steric properties.

Properties

CAS No.

647828-98-6

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

5-acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3-one

InChI

InChI=1S/C17H15NO3S/c1-9-14(10(2)19)15(11-4-6-12(21-3)7-5-11)16-13(20)8-22-17(16)18-9/h4-7H,8H2,1-3H3

InChI Key

YJZTUBHAJRSHEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)C

Origin of Product

United States

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